molecular formula C13H16N4O6 B1675104 LEVOFURALTADONE CAS No. 3795-88-8

LEVOFURALTADONE

Cat. No.: B1675104
CAS No.: 3795-88-8
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-NGPAHMQLSA-N
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Description

LEVOFURALTADONE: is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrofuran moiety, and an oxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LEVOFURALTADONE typically involves multiple steps:

    Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Nitrofuran Group: The nitrofuran moiety can be attached through a condensation reaction with an aldehyde or ketone, forming a Schiff base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrofuran group can also be reduced to form amino derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products:

    Oxidation Products: Nitro derivatives of the nitrofuran moiety.

    Reduction Products: Amino derivatives of the nitrofuran moiety.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.

Biology:

    Antimicrobial Activity: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound’s ability to interact with biological targets could be exploited in the design of new therapeutic agents, particularly for infectious diseases.

Industry:

    Materials Science: The compound’s structural features may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which LEVOFURALTADONE exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: The nitrofuran moiety may generate reactive oxygen species, leading to oxidative stress and cell damage in microbial cells.

Comparison with Similar Compounds

    LEVOFURALTADONE: can be compared to other nitrofuran derivatives and oxazolidinone compounds.

Uniqueness:

    Structural Features: The combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core is unique and may confer distinct chemical and biological properties.

    Functional Applications:

Properties

CAS No.

3795-88-8

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1

InChI Key

YVQVOQKFMFRVGR-NGPAHMQLSA-N

Isomeric SMILES

C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Appearance

Solid powder

physical_description

Yellow solid;  [Merck Index]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3759-92-0 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levofuraltadone;  Levofuraltadonum;  NF-602;  NSC 527986;  NSC-527986;  NSC527986; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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